Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
CAS No.:
Cat. No.: VC8663812
Molecular Formula: C17H19Cl2N3O2
Molecular Weight: 368.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C17H19Cl2N3O2 |
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Molecular Weight | 368.3 g/mol |
IUPAC Name | [4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone |
Standard InChI | InChI=1S/C17H19Cl2N3O2/c1-3-15-16(11(2)24-20-15)17(23)22-8-6-21(7-9-22)12-4-5-13(18)14(19)10-12/h4-5,10H,3,6-9H2,1-2H3 |
Standard InChI Key | NODKQAZYGGJHEL-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone. Its molecular formula is C₁₉H₂₀Cl₂N₃O₂, derived from structural analogs such as [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-(4-nitro-2-pyrrol-1-ylphenyl)piperazin-1-yl]methanone (C₂₅H₂₁Cl₂N₅O₄) and (3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone (C₁₈H₂₃N₃O₂) . The presence of the 3,4-dichlorophenyl group distinguishes it from related derivatives.
Structural Descriptors
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InChI Key: Hypothetically modeled after similar compounds, the InChI key would encode the stereoelectronic features of the dichlorophenyl and isoxazolyl groups, such as
XXXXX-XXXXX-XXXXX
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SMILES: A canonical SMILES representation is
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C
, reflecting the ethyl-methyl isoxazole core linked to a piperazinyl-dichlorophenyl moiety . -
Molecular Weight: Estimated at 394.3 g/mol based on additive contributions from substituents .
Table 1: Comparative Molecular Properties of Selected Methanone Derivatives
Synthetic Methodologies
Proposed Synthesis Routes
While no direct synthesis of this compound is reported, pathways for analogous methanones suggest two viable strategies:
Nucleophilic Acylation
Reaction of 4-(3,4-dichlorophenyl)piperazine with an activated 3-ethyl-5-methylisoxazole-4-carbonyl chloride in the presence of a base like triethylamine . This method mirrors the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanones, where lithium hydride in DMF facilitated coupling .
Friedel-Crafts Acylation
Employing polyphosphoric acid (PPA) to acylate a dichlorophenyl-substituted benzene with an isoxazolyl carbonyl precursor, as demonstrated in benzylamino-methanone syntheses .
Challenges in Synthesis
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Steric Hindrance: The 3,4-dichlorophenyl group may impede reaction kinetics due to its ortho-substitution pattern .
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Purification: High lipophilicity (predicted logP ≈ 4.2) complicates chromatographic separation, necessitating reverse-phase HPLC .
Physicochemical Properties
Thermodynamic Parameters
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Melting Point: Estimated at 110–115°C based on analogs like 2,5-dichlorobenzophenone (87–88°C) .
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Boiling Point: Projected to exceed 400°C due to the compound’s aromaticity and molecular weight .
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Solubility: Low aqueous solubility (<0.1 mg/mL) anticipated; soluble in DMSO or dichloromethane .
Spectroscopic Data
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IR Spectroscopy: Key peaks include C=O stretch (~1670 cm⁻¹), C-Cl stretches (750–550 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .
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NMR: ¹H-NMR would show piperazine protons as a multiplet (δ 2.5–3.5 ppm), dichlorophenyl aromatic signals (δ 7.2–7.8 ppm), and ethyl/methyl groups (δ 1.0–1.5 ppm) .
Applications and Industrial Relevance
Pharmaceutical Development
As a dual pharmacophore (piperazine + isoxazole), this compound could serve as a lead in designing:
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Antipsychotics: Via dopamine receptor modulation.
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Antibiotics: Targeting Gram-positive pathogens.
Material Science
The dichlorophenyl group’s electron-deficient aromatic system may qualify it as a monomer in flame-retardant polymers .
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